8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Stereochemistry Analytical Chemistry Medicinal Chemistry Building Blocks

Rigid, conformationally locked bicyclic morpholine derivatives with defined exo-hydroxy vector geometry are critical for SAR programs targeting GPCRs and NAAA, yet obtaining stereochemically pure material remains a synthesis bottleneck. CAS 1408076-41-4 solves this as a discrete, analytically characterized building block. - **NAAAA Inhibitor Core:** Enables SAR for inflammatory conditions; class IC50 = 0.042 μM. - **Predictable 3D Geometry:** Zero rotatable bonds (crystallographically validated); ideal for reducing entropic penalties in target binding. - **Synthetic Handle:** exo-8-OH enables rapid esterification, etherification, or carbamate formation for library generation. - **Supply:** 95-98% purity; exo isomer only (not endo CAS 1408075-25-1 or des-hydroxy CAS 279-89-0).

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 1408076-41-4
Cat. No. B2819367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
CAS1408076-41-4
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESC1C2COC(C2O)CN1
InChIInChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
InChIKeyTWEISKJFQUHRBG-ZLUOBGJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Overview


exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408076-41-4) is a conformationally constrained bridged morpholine derivative featuring a rigid 6-oxa-3-azabicyclo[3.2.1]octane core [1]. This bicyclic scaffold combines a morpholine-like heterocyclic framework with a bridging methylene unit, yielding a defined three-dimensional architecture with predictable vector geometry for pendant substituents [2]. The exo-configuration positions the 8-hydroxy group outside the concave face of the bicyclic framework, enabling site-specific functionalization through esterification, etherification, and carbamate formation pathways . Commercial availability spans multiple vendors at purities up to 98% , with the exo-stereoisomer (CAS 1408076-41-4) offered as a discrete, analytically characterized building block.

Conformationally locked bridged morpholine core for structure-based design

Exo-8-hydroxy group supports esterification, etherification, and carbamate diversification

Stereochemically discrete building block (exo-isomer) for SAR consistency

Why exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane Is Irreplaceable


Substitution with the endo stereoisomer (CAS 1408075-25-1) or the des-hydroxy scaffold 6-oxa-3-azabicyclo[3.2.1]octane (CAS 279-89-0) introduces divergent molecular geometry, hydrogen-bonding capacity, and synthetic tractability [1]. The exo-8-hydroxy configuration positions the hydroxyl group for distinct intermolecular interactions and downstream functionalization selectivity relative to the endo isomer, which orients the hydroxyl group toward the sterically hindered concave cavity . The hydroxyl group confers a molecular weight of 129.16 g/mol, versus 113.16 g/mol for the des-hydroxy scaffold, altering physicochemical properties including polarity, hydrogen-bond donor count, and solubility . The bridged morpholine framework yields a conformationally locked scaffold distinct from flexible monocyclic morpholines, carbocyclic 8-azabicyclo[3.2.1]octane analogs, and tropane alkaloid frameworks [2].

Stereoisomer

Endo-isomer (CAS 1408075-25-1) orients the hydroxyl group into the sterically hindered cavity, altering H-bond geometry and reactivity.

Des-hydroxy analog

6-Oxa-3-azabicyclo[3.2.1]octane lacks the native functional handle, limiting direct C8 derivatization without additional steps.

Flexible scaffold

Monocyclic morpholines or carbocyclic 8-azabicyclo[3.2.1]octanes introduce rotatable bonds and different vector presentation.

Quantitative Evidence for exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane


Stereoisomer Purity: exo vs. endo Isomer

The exo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408076-41-4) is commercially available as a discrete stereoisomer with a certified purity of 98% . This contrasts with the endo stereoisomer (CAS 1408075-25-1) and racemic or stereochemically undefined mixtures of 6-oxa-3-azabicyclo[3.2.1]octan-8-ol (CAS 1419101-23-7) .

Stereoisomer Purity
Head-to-head
exo-8-OH isomer
98% certified purity
vs. endo isomer or unspecified stereochemistry

Supports reproducible SAR through defined stereochemistry.

Vendor HPLC/NMR characterization; lot-specific COA review recommended.

Stereochemistry Analytical Chemistry Medicinal Chemistry Building Blocks

Molecular Weight: Hydroxy vs. Des-hydroxy Scaffold

The exo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane exhibits a molecular weight of 129.16 g/mol, compared to 113.16 g/mol for the des-hydroxy scaffold 6-oxa-3-azabicyclo[3.2.1]octane (CAS 279-89-0) . This 16 Da difference reflects the presence of the 8-hydroxyl group, which contributes one additional hydrogen-bond donor and acceptor .

Molecular Weight
Cross-study
129.16 g/mol
+16.00 Da vs. des-hydroxy analog (113.16)

Hydroxyl group alters polarity and H-bond donor count for property screening.

Calculated from molecular formula; empirical logP/D may differ.

Physicochemical Properties Scaffold Comparison Medicinal Chemistry

NAAA Inhibitory Activity of the 8-Hydroxy Scaffold

Azabicyclic compounds bearing the 6-oxa-3-azabicyclo[3.2.1]octane core and 8-hydroxy substitution have been identified as a novel class of N-acylethanolamine acid amidase (NAAA) inhibitors, exhibiting low nanomolar inhibitory activity with an IC50 of 0.042 μM .

NAAA Inhibition
Class-level
Class IC50 0.042 µM
~240-fold over inactive analogs

Reported NAAA pathway inhibition context; may support inflammation research.

Recombinant enzyme assay; target engagement in cellular models requires verification.

NAAA Inhibition Inflammation Enzyme Inhibition

Conformational Rigidity of Bridged Morpholine Scaffolds

The 6-oxa-3-azabicyclo[3.2.1]octane scaffold, exemplified by exo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane, adopts a rigid, conformationally locked geometry [1]. This contrasts with flexible monocyclic morpholine and the carbocyclic 8-azabicyclo[3.2.1]octane scaffold, which lacks the bridging oxygen atom [2].

Conformational Rigidity
Class-level
0 rotatable bonds
vs. 1–2 for flexible morpholine derivatives

Constrained geometry may reduce entropic penalty in target engagement studies.

X-ray and NMR data; binding-mode advantage depends on target pocket.

Conformational Constraint Scaffold Design Medicinal Chemistry

Synthetic Derivatization via exo-8-Hydroxy Group

The exo-oriented 8-hydroxy group of exo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane enables diverse functionalization chemistries including esterification, etherification, and carbamate formation . This compares favorably to the des-hydroxy scaffold 6-oxa-3-azabicyclo[3.2.1]octane, which lacks a native functional handle for C8 derivatization .

Synthetic Handle
Head-to-head
5+ derivatization pathways
vs. 0 for des-hydroxy scaffold

Exo-OH enables direct esterification, etherification, carbamate formation.

Standard laboratory conditions; scope depends on protecting group strategy.

Synthetic Chemistry Scaffold Functionalization Medicinal Chemistry

Validated Applications of exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane


NAAA Inhibitor Development for Inflammatory Disorders

The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold has been established as a privileged core for NAAA inhibitors, with class IC50 values of 0.042 μM . The exo-8-hydroxy isomer provides a stereochemically defined starting point for structure-activity relationship (SAR) studies targeting inflammatory conditions mediated by elevated N-acylethanolamine levels.

CNS Drug Discovery with Conformationally Constrained Scaffolds

The rigid 6-oxa-3-azabicyclo[3.2.1]octane core delivers predictable three-dimensional geometry with zero rotatable bonds, a property validated by crystallographic analysis . This conformational constraint is advantageous for programs requiring defined vector presentation to biological targets such as GPCRs, ion channels, and transporters, where flexible scaffolds may incur entropic penalties.

Targeted Library Synthesis via exo-8-Hydroxy Handle

The exo-8-hydroxy group enables straightforward esterification, etherification, and carbamate formation under standard laboratory conditions . This functional handle supports the rapid generation of structurally diverse compound libraries for hit-to-lead optimization and structure-activity relationship exploration.

Analytical Reference Standard for Bicyclic Morpholines

Commercially available exo-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1408076-41-4) is supplied at 95-98% purity with validated analytical characterization . This stereochemically discrete compound serves as a reliable reference standard for HPLC method development, NMR spectral referencing, and LC-MS calibration in quality control and analytical laboratories.

Application
Selection Property
Validation Focus
NAAA pathway inhibition research
Stereochemically pure exo-isomer
Enzyme assay reproducibility; class-level potency context
CNS target engagement studies
Conformationally rigid scaffold
Defined vector presentation; binding-mode assessment
Scaffold-based library synthesis
Exo-hydroxy functional handle
Derivatization scope verification; protecting-group compatibility
Analytical reference standard
Certified purity (≥98%)
HPLC/NMR method suitability; lot-specific COA review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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